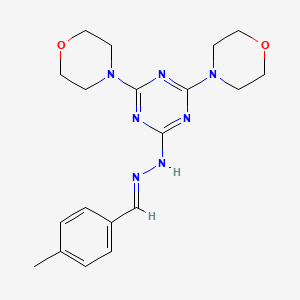![molecular formula C22H17N3O B5327674 N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide, also known as PPQ, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. PPQ belongs to the class of quinolinecarboxamides, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or signaling pathways involved in tumor growth, viral replication, and inflammation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been found to inhibit the activity of HIV reverse transcriptase, which is essential for viral replication. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. This compound has also been found to inhibit the expression of genes involved in cell proliferation and survival, which may further contribute to its antitumor activity. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been found to reduce viral load and improve immune function in animal models of viral infection.
Advantages and Limitations for Lab Experiments
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes or signaling pathways. This compound is also relatively easy to synthesize and has a low toxicity profile. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects. This compound may also exhibit different effects in different cell types or animal models, which may complicate its interpretation in lab experiments.
Future Directions
There are several future directions for the research on N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, which may improve its efficacy in vivo. Additionally, this compound may be used in combination with other drugs or therapies to enhance its antitumor, antiviral, or anti-inflammatory effects. Finally, this compound may be further studied in animal models of other diseases, such as neurodegenerative diseases or metabolic disorders, to explore its potential therapeutic applications beyond cancer, viral infection, and inflammation.
Synthesis Methods
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Sonogashira coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form a tetrahydroquinoline intermediate, which is then oxidized to form the quinolinecarboxamide. The Friedlander synthesis involves the condensation of an arylamine and a ketone to form a quinoline intermediate, which is then cyclized to form the quinolinecarboxamide. The Sonogashira coupling involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst to form the quinolinecarboxamide.
Scientific Research Applications
N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been found to exhibit antiviral activity against a number of viruses, including HIV, hepatitis C virus, and influenza A virus. In addition, this compound has been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(21-10-7-18-3-1-2-4-20(18)25-21)24-19-8-5-16(6-9-19)15-17-11-13-23-14-12-17/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOXDYHFZACTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)

![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)
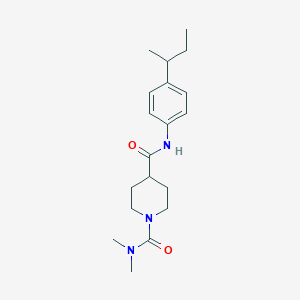
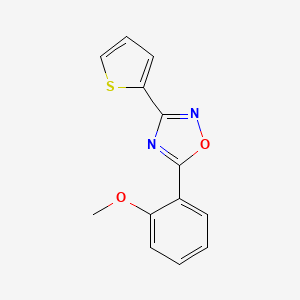
![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
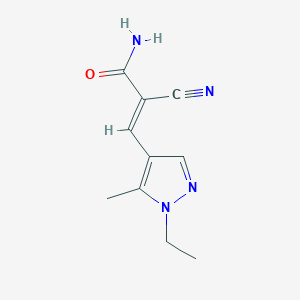
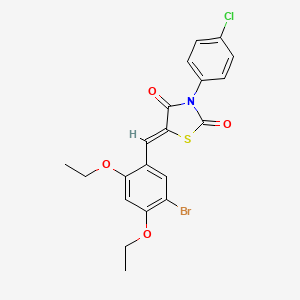
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)
